TGN-073

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

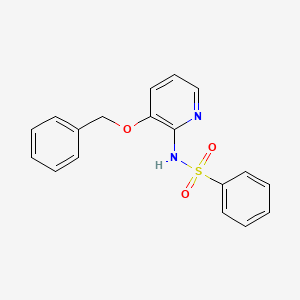

N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHHMMLJGNLVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877459-36-4 |

Source

|

| Record name | N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

TGN-073: A Technical Guide to an Aquaporin-4 Facilitator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TGN-073, a novel small molecule identified as a facilitator of aquaporin-4 (AQP4), the primary water channel in the central nervous system. This compound has demonstrated potential in preclinical studies to enhance the clearance of interstitial solutes from the brain by promoting glymphatic fluid flow. This document consolidates key quantitative data, details experimental methodologies used to characterize this compound, and presents visual representations of its proposed mechanism of action and experimental workflows. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting AQP4 for neurological disorders associated with impaired glymphatic function.

Introduction to this compound and Aquaporin-4

Aquaporin-4 (AQP4) is a water channel protein predominantly expressed in astrocytes of the central nervous system, where it plays a critical role in water homeostasis and the functioning of the glymphatic system.[1][2][3][4] The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), enabling the removal of metabolic waste products, such as amyloid-beta, from the brain.[5] Dysfunction of the glymphatic system and altered AQP4 function have been implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease, traumatic brain injury, and stroke.[6][7][8]

This compound, chemically identified as N-(3-benzyloxypyridin-2-yl)-benzene-sulfonamide, is a pharmacological agent developed to enhance the water permeability of AQP4 channels.[1] By facilitating AQP4 function, this compound is hypothesized to promote the circulation of interstitial fluid and enhance glymphatic clearance, offering a potential therapeutic strategy for diseases characterized by the accumulation of neurotoxic solutes.[1][2][3][4][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in AQP4-Expressing Xenopus Oocytes

| Parameter | Sham (Control) | Blank (Vehicle) | This compound (10 µM) | P-value |

| Mean Water Flux (Pf) (x10-4 cm/s) | 12 ± 0.5 | 80 ± 3 | 96 ± 3 | <0.005 |

| Data from Huber et al. (2018).[1] |

Table 2: In Vivo Effects of this compound on Interstitial Fluid Turnover in Mice ([17O]H2O MRI Study)

| Treatment Group | Tracer ([17O]H2O) Content in Cortex | P-value (vs. Saline) |

| Saline | Baseline | - |

| This compound (20 mg/kg) | No significant effect | - |

| This compound (200 mg/kg) | Significant reduction | <0.005 |

| Data from Huber et al. (2018).[1] |

Table 3: In Vivo Effects of this compound on Brain Water Diffusivity in Rats (DWI-MRI Study)

| Brain Region | Apparent Diffusion Coefficient (ADC) - Vehicle (mm2/s) | Apparent Diffusion Coefficient (ADC) - this compound (200 mg/kg) (mm2/s) | P-value |

| Cerebral Cortex | 0.00070 | 0.00074 | <0.05 |

| Striatum | 0.00069 | 0.00074 | <0.05 |

| Whole Brain | 0.00074 | 0.00079 | <0.05 |

| Data from Alghanimy et al. (2023).[6][8] |

Experimental Protocols

Synthesis of this compound

This compound, N-(3-benzyloxypyridin-2-yl)-benzene-sulfonamide, was synthesized and purified by flash chromatography. The final product was a white solid with a purity of over 95%, as confirmed by 1H-NMR and UPLC-HR-MS.[1]

In Vitro AQP4 Facilitation Assay using Xenopus laevis Oocytes

-

Oocyte Preparation: Stage V–VI oocytes were harvested from an adult female Xenopus laevis and denuded. The oocytes were then allowed to equilibrate in modified Barth's medium (MBS) for approximately 12 hours at 18°C.[1]

-

cRNA Injection: AQP4 cRNA solution (0.1 µg/µl) was injected into the prepared oocytes to induce the expression of AQP4 channels.[1]

-

Treatment: AQP4-expressing oocytes were incubated with 10 µM this compound. Control groups included sham-injected oocytes and AQP4-expressing oocytes treated with a blank vehicle.[1]

-

Hypotonic Shock and Volume Measurement: The oocytes were subjected to a hypotonic shock to induce water influx. The change in oocyte volume was measured over a period of 150 seconds.[1]

-

Data Analysis: The rate of volume change was used to calculate the mean water flux (Pf). Statistical significance was determined using a one-way analysis of variance (ANOVA) with Fisher's least significant difference test.[1]

In Vivo [17O]H2O JJVCPE MRI Study in Mice

-

Animal Model: The study utilized mice as the in vivo model.[1]

-

Drug Administration: this compound was administered intraperitoneally at a dose of 20 mg/kg (control dose) or 200 mg/kg (experimental dose) in 0.2 ml saline, 30 minutes prior to the imaging study. A sham injection of 0.2 ml normal saline was used for the control group.[1]

-

Tracer Injection: A bolus of 0.2 ml normal saline containing 40% [17O]H2O was administered intravenously via the right femoral vein using an automatic injector at a rate of 0.04 ml/s.[1]

-

MRI Acquisition: JJ vicinal coupling proton exchange (JJVCPE) MRI was performed to trace the distribution of [17O]H2O in the brain, specifically in the cortex, basal ganglia, and cerebrospinal fluid (CSF).[1]

-

Data Analysis: The signal intensities within each region of interest were analyzed over time to determine the turnover of [17O]H2O. A Student's t-test was used to assess the statistical significance of the differences in tracer content between the this compound and saline-treated groups.[1]

In Vivo Diffusion and Dynamic Contrast-Enhanced MRI in Rats

-

Surgical Preparation: The cisterna magna was catheterized to allow for the infusion of the MRI tracer.[6][7]

-

Drug Administration: this compound was dissolved in a vehicle solution containing gamma-cyclodextrin (B1674603) and DMSO and administered intraperitoneally at a dose of 200 mg/kg. The vehicle group received the solution without this compound.[6]

-

MRI Acquisition:

-

Diffusion-Weighted Imaging (DWI): A diffusion-weighted echo-planar imaging (DW-EPI) spin-echo sequence was used to measure the apparent diffusion coefficient (ADC) of water in different brain regions before the administration of the contrast agent.[6]

-

Dynamic Contrast-Enhanced MRI (DCE-MRI): A paramagnetic contrast agent (Gd-DTPA) was infused into the cisterna magna, and dynamic 3D T1-weighted imaging was performed over two hours to visualize glymphatic transport.[6][7]

-

-

Data Analysis: The ADC values were compared between the this compound and vehicle groups using a two-tailed unpaired student's t-test. The distribution and parenchymal uptake of the contrast agent were analyzed to assess the extent of glymphatic transport.[6][8]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound action on the glymphatic pathway.

Caption: Workflow for the in vitro Xenopus oocyte bioassay.

Caption: Generalized workflow for in vivo MRI experiments.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of AQP4 and the glymphatic system in brain health and disease. The preclinical data available to date consistently demonstrate its ability to facilitate AQP4-mediated water transport, leading to enhanced interstitial fluid circulation.[1][6] This guide provides a consolidated resource of the current knowledge on this compound, which may serve as a valuable reference for the design of future studies aimed at exploring its therapeutic potential in neurological disorders characterized by impaired waste clearance. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in various disease models.

References

- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

TGN-073 and Its Role in Modulating Glymphatic System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glymphatic system is a recently discovered macroscopic waste clearance system in the central nervous system, analogous to the lymphatic system in the periphery. Its proper functioning is crucial for the removal of metabolic waste products, including amyloid-beta and tau proteins, the accumulation of which is implicated in neurodegenerative diseases such as Alzheimer's disease. A key molecular component of the glymphatic system is the aquaporin-4 (AQP4) water channel, predominantly located on the endfeet of astrocytes. The facilitation of AQP4-mediated water transport is a promising therapeutic strategy to enhance glymphatic function. This technical guide provides an in-depth overview of TGN-073, a small molecule facilitator of AQP4, and its effects on the glymphatic system. We will detail its proposed mechanism of action, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols for its evaluation, and present visualizations of relevant pathways and workflows.

Introduction to this compound

This compound, with the chemical name N-(3-(benzyloxy)pyridin-2-yl)benzenesulfonamide, has been identified as a facilitator of the aquaporin-4 (AQP4) water channel.[1][2] AQP4 is highly expressed in the endfeet of astrocytes that ensheath the brain's vasculature, playing a critical role in water movement between the cerebrospinal fluid (CSF), interstitial fluid (ISF), and the perivascular spaces.[1][2] By enhancing the water permeability of AQP4 channels, this compound is hypothesized to increase the efficiency of the glymphatic system, thereby promoting the clearance of solutes and metabolic waste from the brain parenchyma.[1] Preclinical studies have demonstrated that this compound can increase glymphatic transport and interstitial fluid turnover, suggesting its potential as a therapeutic agent for neurological disorders associated with impaired glymphatic function.[1][3]

Proposed Mechanism of Action

The precise molecular mechanism by which this compound facilitates AQP4 is not yet fully elucidated. However, it is speculated that this compound interacts with the AQP4 protein, inducing a conformational change that increases water flux through the channel.[1] The proposed site of this interaction is the protein loop spanning the H2 and HB helices of the AQP4 channel.[1] This conformational shift is thought to reduce the energy barrier for water passage, thereby enhancing the channel's permeability. It is important to note that this is a proposed mechanism and awaits definitive confirmation from structural biology studies, such as co-crystallography or cryo-electron microscopy, and detailed molecular docking simulations.

Quantitative Data Summary

Several preclinical studies have investigated the quantitative effects of this compound on glymphatic system function. The data from these studies are summarized in the tables below for easy comparison.

Table 1: In Vivo Effects of this compound on Glymphatic Function in Rodent Models

| Parameter | Species | This compound Dose | Method | Brain Region | Result | Reference |

| Glymphatic Transport | Rat | 200 mg/kg (IP) | DCE-MRI (Gd-DTPA) | Prefrontal Cortex | 41% increase in contrast uptake | [3] |

| Glymphatic Transport | Rat | 200 mg/kg (IP) | DCE-MRI (Gd-DTPA) | Cerebellum | Significant increase in contrast uptake | [3] |

| Apparent Diffusion Coefficient (ADC) | Rat | 200 mg/kg (IP) | DWI-MRI | Cerebral Cortex | 0.00070 to 0.00074 mm²/s (P < 0.05) | [3] |

| Apparent Diffusion Coefficient (ADC) | Rat | 200 mg/kg (IP) | DWI-MRI | Striatum | 0.00069 to 0.00074 mm²/s (P < 0.05) | [3] |

| Apparent Diffusion Coefficient (ADC) | Rat | 200 mg/kg (IP) | DWI-MRI | Whole Brain | 0.00074 to 0.00079 mm²/s (P < 0.05) | [3] |

| Interstitial Fluid Turnover | Mouse | 200 mg/kg (IP) | [17O]H2O JJVCPE MRI | Cortex | Significant reduction in [17O]H2O content (P<0.005) | [1] |

Table 2: In Vitro Effects of this compound on AQP4 Water Permeability

| System | This compound Concentration | Method | Parameter | Result | Reference |

| AQP4-expressing Xenopus laevis oocytes | 10 µM | Oocyte Swelling Assay | Water Flux (Pf) | Increase from 80±3 to 96±3 x 10-4 cm/s | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on glymphatic function.

Synthesis of this compound (N-(3-(benzyloxy)pyridin-2-yl)benzenesulfonamide)

The synthesis of this compound involves the reaction of 3-(benzyloxy)pyridin-2-amine with benzenesulfonyl chloride.[1]

Materials:

-

3-(benzyloxy)pyridin-2-amine[4]

-

Benzenesulfonyl chloride

-

Pyridine (B92270) (as solvent and base)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica (B1680970) gel for flash chromatography

Protocol:

-

Dissolve 3-(benzyloxy)pyridin-2-amine in a mixture of pyridine and dichloromethane.

-

Cool the solution in an ice bath.

-

Add benzenesulfonyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-(3-(benzyloxy)pyridin-2-yl)benzenesulfonamide as a white solid.[1]

-

Confirm the structure and purity of the final product using ¹H-NMR and UPLC-HR-MS.[1]

In Vivo Assessment of Glymphatic Function using DCE-MRI in Rats

This protocol is adapted from studies evaluating glymphatic transport enhancement by this compound.[3]

Materials:

-

Male Wistar rats (20-24 weeks old)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

-

Gadolinium-DTPA (Gd-DTPA) as a contrast agent

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Infusion pump

-

MRI scanner (e.g., 7T)

Protocol:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Catheterize the cisterna magna for intracisternal infusion of the contrast agent.

-

This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the start of the MRI scan.[3]

-

MRI Acquisition:

-

Acquire a baseline T1-weighted scan.

-

Begin the intracisternal infusion of Gd-DTPA at a constant rate.

-

Acquire a series of dynamic 3D T1-weighted images over a period of 2 hours to track the distribution of the contrast agent.

-

Acquire diffusion-weighted images (DWI) to calculate the Apparent Diffusion Coefficient (ADC).

-

-

Data Analysis:

-

Register all dynamic scans to the baseline scan.

-

Calculate the percentage signal enhancement in various regions of interest (ROIs) such as the cortex, striatum, and cerebellum over time.

-

Generate ADC maps from the DWI data and calculate the mean ADC values within the ROIs.

-

Compare the signal enhancement and ADC values between the this compound and vehicle-treated groups.

-

In Vitro Assessment of AQP4 Water Permeability using Xenopus laevis Oocyte Swelling Assay

This protocol is based on the methodology described by Huber et al. (2018).[1]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human AQP4

-

This compound

-

Hypotonic solution (e.g., 50% diluted standard oocyte saline)

-

Microinjection setup

-

Microscope with a camera for imaging

Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and defolliculate them.

-

cRNA Injection: Microinject AQP4 cRNA into stage V-VI oocytes. Inject a control group with water (sham). Incubate the oocytes for 2-3 days to allow for AQP4 protein expression.

-

This compound Incubation: Incubate the AQP4-expressing oocytes in a solution containing this compound (e.g., 10 µM) or a vehicle control for a specified period.

-

Swelling Assay:

-

Place an individual oocyte in a perfusion chamber on the microscope stage.

-

Rapidly switch the perfusion to a hypotonic solution to induce osmotic swelling.

-

Record images of the oocyte at regular intervals (e.g., every 10 seconds) for several minutes.

-

-

Data Analysis:

-

Measure the cross-sectional area of the oocyte from the recorded images.

-

Calculate the relative volume change over time, assuming a spherical shape.

-

Determine the initial rate of swelling to calculate the osmotic water permeability coefficient (Pf).

-

Compare the Pf values between the this compound treated, vehicle-treated, and sham-injected oocytes.[1][6]

-

Safety and Toxicology

The current body of publicly available literature on this compound does not include comprehensive safety and toxicology studies. In one study, two rats (one from the this compound group and one from the vehicle group) were excluded due to adverse events (sudden death and unstable blood pressure), suggesting these events may not have been directly related to the compound.[3] As with any investigational compound, a thorough evaluation of its safety profile, including acute and chronic toxicity, genotoxicity, and off-target effects, is essential before it can be considered for further development.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for modulating the glymphatic system by facilitating AQP4 water channels. The preclinical data gathered to date consistently demonstrate its ability to enhance glymphatic transport and interstitial fluid dynamics. However, to advance this compound or similar AQP4 facilitators towards clinical applications, several key areas require further investigation. Elucidating the precise molecular mechanism of action through structural and computational studies will be crucial for rational drug design and optimization. Comprehensive safety and toxicology profiling is a mandatory next step. Furthermore, studies in more advanced disease models are needed to fully understand the therapeutic potential of enhancing glymphatic function in neurodegenerative and other neurological disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the role of this compound and the broader concept of AQP4 facilitation in brain health and disease.

References

- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 4. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Role of TGN-073 in Enhancing Interstitial Fluid Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-073, a novel small molecule, has emerged as a significant facilitator of aquaporin-4 (AQP4), the predominant water channel in the brain. This technical guide synthesizes the current understanding of this compound's mechanism of action and its profound impact on interstitial fluid (ISF) circulation within the central nervous system. By enhancing AQP4-mediated water transport, this compound promotes the glymphatic system's efficiency, a critical pathway for waste clearance from the brain parenchyma. This document provides an in-depth review of the key experimental findings, detailed protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in neurobiology and drug development.

Introduction: The Glymphatic System and Aquaporin-4

The brain, lacking a conventional lymphatic system, relies on a specialized network for waste removal known as the glymphatic system.[1] This system facilitates the exchange of cerebrospinal fluid (CSF) with the brain's interstitial fluid (ISF), clearing metabolic byproducts, such as amyloid-beta and tau proteins, which are implicated in neurodegenerative diseases.[2] Central to the function of the glymphatic system is the aquaporin-4 (AQP4) water channel, which is highly expressed in the endfeet of astrocytes ensheathing the brain's vasculature.[3][4] AQP4's strategic localization allows for precise control of water movement between the perivascular spaces and the brain interstitium, driving the convective flow of ISF.[3][5]

This compound: A Facilitator of Aquaporin-4

This compound is an experimental compound identified as a potent facilitator of AQP4.[6] Unlike AQP4 inhibitors, this compound enhances the water permeability of the channel, thereby increasing the flux of water through astrocytic endfeet.[7] This potentiation of AQP4 function is hypothesized to boost the overall efficiency of the glymphatic system, leading to improved interstitial fluid circulation and waste clearance.[1][4]

Mechanism of Action of this compound

The precise molecular mechanism by which this compound facilitates AQP4 is thought to involve a conformational change in the channel protein. It is speculated that the binding of this compound to AQP4 induces a structural shift, particularly in the protein loop spanning the H2 and HB helices.[7][8] This alteration is believed to widen the channel pore, thereby increasing its permeability to water.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Evidence and Quantitative Data

Multiple preclinical studies have demonstrated the efficacy of this compound in promoting interstitial fluid circulation. These studies have employed advanced imaging techniques to visualize and quantify the effects of this compound on brain water dynamics.

[17O]H2O JJVCPE MRI Study

A key study utilized [17O]H2O JJ vicinal coupling proton exchange (JJVCPE) MRI to trace the movement of water molecules from the blood into the brain parenchyma.[3][4][5][7] This method allows for the direct assessment of water turnover in the interstitial space.

Table 1: Effect of this compound on [17O]H2O Turnover in the Cortex [7]

| Treatment Group | Dosage | Outcome | Statistical Significance |

| This compound | 200 mg/kg | Significantly higher turnover of [17O]H2O in the cortex | P = 0.0066 |

| This compound (Control) | 20 mg/kg | No significant effect | Not significant |

| Saline | N/A | Baseline turnover | N/A |

The results unambiguously showed that facilitating AQP4 with a 200 mg/kg dose of this compound increased the turnover of interstitial fluid, leading to a significant reduction in the [17O]H2O content of the cortex.[3][4][5][7]

Diffusion-Weighted and Dynamic Contrast-Enhanced MRI Study

Another study employed diffusion-weighted MRI (DWI) and dynamic contrast-enhanced MRI (DCE-MRI) with a gadolinium-based contrast agent (Gd-DTPA) to investigate the effect of this compound on glymphatic transport in rats.[1]

Table 2: Apparent Diffusion Coefficient (ADC) Values in Different Brain Regions [1]

| Brain Region | This compound Treated (mm²/s) | Vehicle Treated (mm²/s) | Statistical Significance |

| Cerebral Cortex | 0.00074 | 0.00070 | P < 0.05 |

| Striatum | 0.00074 | 0.00069 | P < 0.05 |

| Whole Brain | 0.00079 | 0.00074 | P < 0.05 |

Rats treated with this compound exhibited a significant increase in ADC values across various brain regions, indicating greater water diffusivity and, by extension, enhanced water flux.[1] The study also reported a more extensive distribution and higher parenchymal uptake of the Gd-DTPA tracer in the this compound treated group, with up to a 41% increase in glymphatic transport.[1][6]

Detailed Experimental Protocols

[17O]H2O JJVCPE MRI Protocol

-

Animal Model: Mice.[4]

-

Drug Administration: Intraperitoneal (IP) injection of this compound (200 mg/kg for the experimental group and 20 mg/kg for the control dose group) or saline.[7]

-

Imaging Technique: [17O]H2O JJ vicinal coupling proton exchange (JJVCPE) MRI was used to trace water molecules.[3][4]

-

Procedure: Following the administration of this compound or saline, [17O]H2O was introduced into the blood circulation. MRI was then performed to measure the turnover of [17O]H2O in the brain cortex.[3][7]

-

Data Analysis: The initial intensity (I₀) of the [17O]H2O signal in the cortex was compared between the different treatment groups. Statistical significance was determined using a one-way analysis of variance with Fisher's least significant difference test, with a P-value below 0.01 considered significant.[7]

Caption: Experimental workflow for the [17O]H2O JJVCPE MRI study.

DWI and DCE-MRI Protocol

-

Animal Model: Rats.[1]

-

Surgical Procedure: Cannulation of the cisterna magna to allow for the infusion of the MRI tracer.[1][9]

-

Drug Administration: Intraperitoneal (IP) injection of this compound or a vehicle control.[1][10]

-

Imaging Technique: Diffusion-Weighted Imaging (DWI) and Dynamic Contrast-Enhanced MRI (DCE-MRI).[1]

-

Tracer: Gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA).[1]

-

Procedure: Following a 30-minute waiting period after drug administration, MRI scanning was initiated. Gd-DTPA was infused via the cisterna magna cannula, and dynamic 3D T1-weighted imaging was performed over two hours. DWI was also conducted to measure the apparent diffusion coefficient (ADC).[1][9]

-

Data Analysis: The distribution and parenchymal uptake of Gd-DTPA were compared between the this compound and vehicle groups. ADC values were calculated for different brain regions of interest (ROIs) and compared.[1]

Caption: Experimental workflow for the DWI and DCE-MRI study.

Therapeutic Implications and Future Directions

The ability of this compound to enhance glymphatic function and interstitial fluid circulation holds significant therapeutic potential for a range of neurological disorders characterized by the accumulation of toxic protein aggregates.[1][2] By promoting the clearance of species like amyloid-beta and tau, this compound could offer a novel therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[2]

Future research should focus on elucidating the long-term effects of this compound treatment, its safety profile, and its efficacy in various disease models. Further investigation into the precise molecular interactions between this compound and AQP4 will also be crucial for the development of next-generation AQP4 facilitators with improved pharmacological properties.

Conclusion

This compound represents a promising pharmacological tool for modulating the glymphatic system and enhancing interstitial fluid circulation in the brain. Through its facilitation of the AQP4 water channel, this compound has been shown to increase brain water flux and promote the clearance of interstitial solutes. The experimental data summarized in this guide provide a strong foundation for the continued investigation of this compound and similar compounds as potential therapeutics for neurodegenerative and other neurological disorders.

References

- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 2. Boosting tau clearance in the brain treat diseases like Alzheimer’s disease | Alzheimer's Society [alzheimers.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

TGN-073: A Technical Guide to its Effects on Blood-Brain Barrier Water Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of TGN-073 on the water permeability of the blood-brain barrier (BBB). This compound is a novel small molecule identified as a facilitator of Aquaporin-4 (AQP-4), a key water channel protein highly expressed in the end-feet of astrocytes at the BBB and the glia limitans externa. By enhancing the function of AQP-4, this compound has been shown to modulate the movement of water and interstitial fluid within the brain, with significant implications for the glymphatic system and the clearance of solutes from the central nervous system. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying pathways and processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on water permeability and related physiological parameters.

Table 1: In Vitro AQP-4 Facilitation in Xenopus laevis Oocytes

This table presents data from an in vitro assay assessing the direct effect of this compound on AQP-4 water channel function.

| Treatment Group | This compound Concentration | Mean Water Flux (Pf) (x 10-4 cm/s) |

| Sham (Control) | N/A | 12 ± 0.5 |

| Blank (Vehicle) | N/A | 80 ± 3 |

| This compound | 10 µM | 96 ± 3 |

| Data sourced from Huber et al., 2018.[1] |

Table 2: In Vivo Effects of this compound on Brain Water Diffusivity in Rats

This table details the changes in the apparent diffusion coefficient (ADC) of water in different brain regions of rats following intraperitoneal administration of this compound, indicating increased water flux.

| Brain Region | Treatment Group | Apparent Diffusion Coefficient (ADC) (mm2/s) | P-value |

| Cerebral Cortex | Vehicle | 0.00070 | < 0.05 |

| This compound | 0.00074 | ||

| Striatum | Vehicle | 0.00069 | < 0.05 |

| This compound | 0.00074 | ||

| Whole Brain | Vehicle | 0.00074 | < 0.05 |

| This compound | 0.00079 | ||

| Data sourced from Alghanimy et al., 2023.[2] |

Table 3: In Vivo Effects of this compound on Glymphatic Transport in Rats

This table quantifies the enhancement of glymphatic transport, as measured by the uptake of a contrast agent (Gd-DTPA), in different brain regions of rats treated with this compound.

| Brain Region | Treatment Group | Maximum Contrast Enhancement (%) | P-value |

| Prefrontal Cortex | Vehicle | 20 ± 6 | 0.0001 |

| This compound | 51 ± 8 | ||

| Cerebellum | Vehicle | Approx. 30 (estimated from graph) | < 0.001 (inferred) |

| This compound | Approx. 100 (estimated from graph) | ||

| Whole Brain | Vehicle | Approx. 35 (estimated from graph) | < 0.001 (inferred) |

| This compound | Approx. 76 (estimated from graph) | ||

| Data sourced from Alghanimy et al., 2023.[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro AQP-4 Water Permeability Assay

This protocol, adapted from Huber et al. (2018), was used to determine the direct effect of this compound on AQP-4 channels.[1]

-

Model System: Xenopus laevis oocytes expressing recombinant AQP-4.

-

Treatment: AQP-4 expressing oocytes were incubated with 10 µM this compound. Control groups included sham-injected oocytes and AQP-4 expressing oocytes treated with a blank vehicle.

-

Permeability Measurement:

-

Oocytes were subjected to a hypotonic shock to induce water influx and subsequent swelling.

-

The volumetric changes of the oocytes were monitored over a period of 150 seconds.

-

The rate of volume change was used to calculate the osmotic water permeability coefficient (Pf).

-

-

Data Analysis: The mean Pf values for the this compound treated group were compared to the sham and blank control groups to determine the extent of AQP-4 facilitation.

In Vivo Brain Water Turnover Measurement in Mice

This protocol, from Huber et al. (2018), was designed to measure the effect of this compound on the turnover of interstitial fluid in the brain.[3][4][5]

-

Animal Model: Male C57BL/6 mice.

-

This compound Administration:

-

Experimental Group: Intraperitoneal (IP) injection of this compound at a dose of 200 mg/kg.

-

Control Dose Group: IP injection of this compound at a dose of 20 mg/kg.

-

Control Group: IP injection of saline.

-

-

Water Tracing and Imaging:

-

The study utilized [17O]H2O as a tracer for water molecules.

-

A specialized magnetic resonance imaging (MRI) technique, [17O]H2O JJ vicinal coupling proton exchange MRI, was employed to trace the movement of the labeled water from the blood circulation into the brain parenchyma.

-

-

Data Analysis: The turnover of [17O]H2O in the cortex was quantified and compared between the experimental and control groups. A higher turnover rate indicated increased water flux through the BBB and interstitial space.[6]

In Vivo Glymphatic Transport and Water Diffusivity Measurement in Rats

This protocol, adapted from Alghanimy et al. (2023), assessed the impact of this compound on the glymphatic system and overall brain water movement.[2][7]

-

Animal Model: Adult male rats.

-

Surgical Preparation:

-

Rats were anesthetized and placed in a stereotaxic frame.

-

The cisterna magna was surgically cannulated to allow for the infusion of an MRI contrast agent directly into the cerebrospinal fluid (CSF).

-

-

This compound Administration: An intraperitoneal (IP) injection of either this compound or a vehicle solution was administered 30 minutes prior to MRI scanning.

-

Imaging Protocol:

-

Dynamic Contrast-Enhanced MRI (DCE-MRI):

-

A paramagnetic contrast agent, Gadolinium-DTPA (Gd-DTPA), was infused into the cisterna magna.

-

Dynamic 3D T1-weighted imaging was performed over two hours to track the distribution and parenchymal uptake of the contrast agent, as a proxy for glymphatic transport.

-

-

Diffusion-Weighted Imaging (DWI):

-

DWI was performed to measure the apparent diffusion coefficient (ADC) of water in various brain regions.

-

-

-

Data Analysis:

-

For DCE-MRI, time-activity curves were generated for different regions of interest (ROIs) to quantify the percentage signal change over time, comparing the this compound and vehicle groups.

-

For DWI, the ADC values in specific brain regions were calculated and compared between the two groups to assess differences in water diffusivity.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes related to this compound's effects.

Caption: Mechanism of this compound action on the blood-brain barrier.

Caption: Experimental workflow for in vivo glymphatic transport studies.

References

- 1. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]

- 6. Huber VJ et al. (2018), Aquaporin-4 facilitator this compound promotes inters... - Paper [xenbase.org]

- 7. researchgate.net [researchgate.net]

Investigating TGN-073 in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of TGN-073, a facilitator of the aquaporin-4 (AQP4) water channel, in preclinical models of Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction: this compound and the Glymphatic System in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of neurotoxic proteins, primarily amyloid-beta (Aβ) and hyperphosphorylated tau, in the brain. The glymphatic system, a recently discovered macroscopic waste clearance system, is crucial for the removal of these solutes from the central nervous system. This system facilitates the exchange of cerebrospinal fluid (CSF) with interstitial fluid (ISF), a process highly dependent on the function of aquaporin-4 (AQP4) water channels expressed on astrocytes.

This compound is a pharmacological agent that acts as a facilitator of AQP4, enhancing the efficiency of the glymphatic system. By increasing water flux through AQP4 channels, this compound is hypothesized to promote the clearance of Aβ and tau, thereby offering a potential therapeutic strategy for Alzheimer's disease. This guide explores the preclinical evidence supporting this hypothesis.

Data Presentation: In Vivo Efficacy of this compound

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have provided quantitative evidence of this compound's therapeutic potential. The following tables summarize key findings from a study using the APPPS1 mouse model, which overexpresses human amyloid precursor protein and presenilin 1, leading to age-dependent Aβ plaque formation.

Table 1: Effect of this compound on Amyloid-Beta Pathology in APPPS1 Mice [1]

| Treatment Group | Total Aβ Burden (μm²/mm²) | Fibrillar Aβ Deposits (μm²/mm²) | Soluble Aβ Levels (pg/mg tissue) |

| Vehicle-Treated APPPS1 | 15,861 ± 2902.3 | - | - |

| This compound (200 mg/kg) | 6135 ± 891.9* | Significantly Reduced | Significantly Reduced |

| TGN-020 (AQP4 Inhibitor) | 22,286 ± 4189.0** | Substantially Increased | Substantially Increased |

*p = 0.031 compared to vehicle-treated APPPS1 mice. **p < 0.001 compared to this compound treated mice. Data presented as mean ± SEM.

Table 2: Impact of this compound on Cognitive Function in APPPS1 Mice [1]

| Treatment Group | Behavioral Outcome (Elevated Plus Maze) | Behavioral Outcome (Y-Maze) |

| Vehicle-Treated APPPS1 | Increased Anxiety-like Behavior | Impaired Spatial Memory |

| This compound (200 mg/kg) | Reduced Anxiety-like Behavior | Improved Memory Performance |

| TGN-020 (AQP4 Inhibitor) | - | - |

Table 3: Influence of this compound on Glymphatic Transport in Rats [2][3]

| Treatment Group | Apparent Diffusion Coefficient (ADC) in Cerebral Cortex (mm²/s) | Apparent Diffusion Coefficient (ADC) in Striatum (mm²/s) | Apparent Diffusion Coefficient (ADC) in Whole Brain (mm²/s) | Gd-DTPA Tracer Uptake (Compared to Vehicle) |

| Vehicle | 0.00070 | 0.00069 | 0.00074 | - |

| This compound | 0.00074 | 0.00074 | 0.00079* | Up to 41% increase |

*p < 0.05 compared to vehicle. Data presented as mean.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the investigation of this compound, the following diagrams have been generated using Graphviz.

References

- 1. Aquaporin 4 modulation drives amyloid burden and cognitive abilities in an APPPS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 3. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]

TGN-073 and Amyloid-Beta Clearance: A Technical Guide to a Novel Glymphatic Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). Consequently, strategies to enhance Aβ clearance are a primary focus of therapeutic development. This technical guide provides an in-depth overview of TGN-073, a novel small molecule facilitator of the aquaporin-4 (AQP4) water channel, and its role in promoting Aβ clearance through the glymphatic system. Preclinical evidence strongly suggests that by enhancing glymphatic function, this compound can significantly reduce Aβ burden and improve cognitive function in animal models of AD. This document details the mechanism of action, summarizes key quantitative preclinical data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Glymphatic System and Amyloid-Beta Clearance

The brain lacks a conventional lymphatic system for waste removal. Instead, it relies on the recently discovered glymphatic system, a brain-wide perivascular network that facilitates the clearance of interstitial solutes, including Aβ.[1][2] This system involves the exchange of cerebrospinal fluid (CSF) from the subarachnoid space with interstitial fluid (ISF) in the brain parenchyma. A key player in this process is the aquaporin-4 (AQP4) water channel, which is highly expressed on the endfeet of astrocytes surrounding blood vessels.[3][4][5] AQP4 facilitates the movement of water, driving the convective flow of ISF and the clearance of waste products.[2][4] Impairment of the glymphatic system and altered AQP4 function have been implicated in the pathogenesis of AD.[1][3]

This compound: A Novel Aquaporin-4 Facilitator

This compound is a novel pharmacological agent identified as a facilitator of AQP4.[4] Its mechanism of action is centered on enhancing the water permeability of AQP4 channels, thereby increasing the efficiency of the glymphatic system.[2][4] By promoting the turnover of interstitial fluid, this compound is hypothesized to accelerate the clearance of soluble Aβ from the brain parenchyma.[3][4]

Preclinical Efficacy of this compound in Amyloid-Beta Clearance

Preclinical studies in rodent models of AD have demonstrated the potential of this compound to reduce Aβ pathology and improve cognitive outcomes.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on Aβ burden and related parameters.

Table 1: Effect of this compound on Amyloid-Beta Burden in APPPS1 Mice

| Parameter | Vehicle Control | This compound (200 mg/kg) | % Change vs. Control | p-value | Reference |

| Total Aβ Burden (Cortex, µm²/mm²) | 15,861 ± 2902.3 | 6135 ± 891.9 | -61.3% | p = 0.031 | [6] |

| Fibrillar Aβ Deposits (Cortex) | - | Significantly Reduced | - | - | [6] |

| Soluble Aβ (Cortex) | - | Significantly Reduced | - | - | [6] |

| Aβ40 Levels (Cortex) | - | Reduced | - | - | [6] |

| Aβ40/Aβ42 Ratio (Cortex) | 47.6% ± 6.67% | 26.9% ± 4.21% | -43.5% | p = 0.002 | [6] |

| Plaque-Vessel Association (Cortex, # of plaques) | 32.8 ± 5.32 | 13.0 ± 1.91 | -60.4% | p = 0.002 | [6] |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Glymphatic Function in Rats

| Parameter | Vehicle Control | This compound | % Change vs. Control | p-value | Reference |

| Contrast Uptake (Prefrontal Cortex) | 20% ± 6% | 51% ± 8% | +155% | p = 0.0001 | [2] |

| Contrast Uptake (Cerebellum) | 20% ± 5% | 34% ± 9% | +70% | p = 0.0004 | [2] |

| Apparent Diffusion Coefficient (ADC) (Cerebral Cortex, mm²/s) | 0.00070 | 0.00074 | +5.7% | p < 0.05 | [2] |

| Apparent Diffusion Coefficient (ADC) (Striatum, mm²/s) | 0.00069 | 0.00074 | +7.2% | p < 0.05 | [2] |

| Apparent Diffusion Coefficient (ADC) (Whole Brain, mm²/s) | 0.00074 | 0.00079 | +6.8% | p < 0.05 | [2] |

Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Efficacy Study in APPPS1 Mice

-

Animal Model: Two-month-old amyloid precursor protein presenilin 1 (APPPS1) transgenic mice.

-

Treatment: Daily administration of this compound (200 mg/kg) or vehicle for 28 days.[6]

-

Histopathological Analysis: Brain tissue was collected and sectioned for immunohistochemical staining with anti-Aβ antibody (4G8) to quantify total Aβ burden, fibrillar deposits, and plaque-vessel association.[6]

-

Biochemical Analysis: Brain homogenates were used to measure levels of soluble Aβ, Aβ40, and Aβ42 via ELISA.

-

Behavioral Analysis: Cognitive function was assessed using standard behavioral tests to evaluate memory performance and anxiety levels.[6]

Glymphatic Function Study in Rats using MRI

-

Animal Model: Healthy adult rats.

-

Procedure:

-

Catheterization of the cisterna magna for infusion of MRI tracer (Gd-DTPA).[1][2]

-

Intraperitoneal injection of this compound or vehicle.[1][2]

-

Dynamic 3D T1-weighted imaging of the glymphatic system was performed over two hours to monitor tracer distribution.[2]

-

Diffusion-weighted imaging (DWI) was used to measure the apparent diffusion coefficient (ADC) in different brain regions as an indicator of water flux.[1][2]

-

-

Data Analysis: The distribution and parenchymal uptake of the contrast agent were quantified from the T1-weighted images. ADC values were calculated from the DWI data.[2]

Visualizing the Pathways and Processes

This compound Mechanism of Action on the Glymphatic System

Caption: this compound enhances AQP4-mediated water flux, boosting glymphatic clearance of Aβ.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for evaluating this compound's efficacy in an Alzheimer's mouse model.

Other Amyloid-Beta Clearance Pathways

While the primary mechanism of this compound is through the glymphatic system, it is important to consider the broader context of Aβ clearance. Other key pathways include:

-

Enzymatic Degradation: Enzymes such as neprilysin (NEP) and insulin-degrading enzyme (IDE) proteolytically degrade Aβ.[7][8]

-

Cellular Uptake: Microglia and astrocytes can internalize and degrade Aβ through phagocytosis.[9] This process can be mediated by various receptors. The interaction of the CD40 receptor with its ligand (CD40L) on microglia can modulate the microglial response to Aβ, including phagocytosis and inflammatory cytokine production.[10][11][12][13][14]

-

Blood-Brain Barrier Transport: Aβ can be transported out of the brain across the blood-brain barrier by receptors such as LRP1 (low-density lipoprotein receptor-related protein 1).[15]

Currently, there is no direct evidence from the reviewed literature linking this compound to the modulation of these other pathways. Future research may explore potential indirect effects or synergistic interactions.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the glymphatic system to enhance the clearance of amyloid-beta. The preclinical data are encouraging, demonstrating a significant reduction in Aβ pathology and associated cognitive improvements in animal models. The mechanism of action, centered on the facilitation of the AQP4 water channel, is a novel approach that complements other Aβ-targeting therapies.

Future research should focus on:

-

Elucidating the detailed molecular interactions between this compound and AQP4.

-

Investigating the long-term efficacy and safety of this compound in more advanced animal models of AD.

-

Exploring potential synergistic effects of this compound with other Aβ-lowering therapies.

-

Ultimately, translating these preclinical findings into well-designed clinical trials to assess the therapeutic potential of this compound in patients with Alzheimer's disease.

The development of AQP4 facilitators like this compound opens a new avenue in the pursuit of effective treatments for this devastating neurodegenerative disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood–brain barrier: [17O]H2O JJVCPE MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]

- 6. Aquaporin 4 modulation drives amyloid burden and cognitive abilities in an APPPS1 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Insulin Degrading Enzyme and Neprilysin in Alzheimer's Disease Biology: Characterization of Putative Cognates for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of CD40 ligand in amyloidosis in transgenic Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD40 signaling and Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CD40 signaling regulates innate and adaptive activation of microglia in response to amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CD40-CD40L interaction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Editorial: Clearance Pathways for Amyloid-β. Significance for Alzheimer's Disease and Its Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Targets of TGN-020 (Presumed TGN-073) in the Central Nervous System

Disclaimer: Initial searches for "TGN-073" did not yield specific results for a compound with that designation. However, the structurally similar and well-documented compound "TGN-020" is a known modulator of a key central nervous system target. This guide will proceed under the assumption that the intended compound of interest is TGN-020, a prominent aquaporin-4 (AQP4) inhibitor.

This technical whitepaper provides an in-depth overview of the cellular targets of TGN-020 within the central nervous system (CNS). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and therapeutic potential of AQP4 inhibitors. The guide details the compound's mechanism of action, presents quantitative data on its activity, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Primary Cellular Target: Aquaporin-4 (AQP4)

The principal cellular target of TGN-020 in the central nervous system is Aquaporin-4 (AQP4), an integral membrane protein that functions as a water channel. AQP4 is the most abundant aquaporin in the brain and is predominantly expressed in astrocytes, particularly in the perivascular and subpial endfeet. Its critical role in maintaining water homeostasis in the CNS makes it a significant target for therapeutic intervention in conditions characterized by cerebral edema and neuroinflammation.

TGN-020 is recognized as a small-molecule inhibitor of AQP4, demonstrating its potential in preclinical models of diseases such as neuromyelitis optica (NMO), a condition strongly associated with AQP4 pathology.

Quantitative Data: Potency and Efficacy of TGN-020

The following table summarizes the key quantitative parameters defining the interaction of TGN-020 with its target. These data are compiled from various in vitro and cell-based assays.

| Parameter | Value | Cell/System Type | Assay Type | Reference |

| IC50 | ~25 µM | CHO cells expressing hAQP4 | Osmotic swelling assay | |

| IC50 | 3.1 µM | Rat astrocytes | Water permeability assay | |

| Inhibition | Significant reduction | Mouse model of NMO | In vivo assessment of pathology |

Mechanism of Action and Signaling

TGN-020 acts as a direct blocker of the AQP4 water channel. Unlike classical receptor-ligand interactions that trigger intracellular signaling cascades, the primary "pathway" affected by TGN-020 is the biophysical process of water transport across the astrocyte cell membrane. By inhibiting AQP4, TGN-020 reduces cytotoxic edema that occurs under pathological conditions where water influx is dysregulated.

Below is a diagram illustrating the proposed mechanism of TGN-020 at the astrocyte endfoot.

Caption: Mechanism of TGN-020 inhibiting AQP4-mediated water influx in astrocytes.

Experimental Protocols

The characterization of TGN-020 as an AQP4 inhibitor has been achieved through various experimental methodologies. Below are detailed protocols for key assays.

4.1. Cell-Based Osmotic Swelling Assay

This assay is used to determine the functional inhibition of AQP4 in a cellular context.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human AQP4 (hAQP4).

-

Protocol Steps:

-

Seed AQP4-expressing CHO cells onto 96-well plates and grow to confluence.

-

Incubate the cells with varying concentrations of TGN-020 or vehicle control for a predetermined time (e.g., 30 minutes).

-

Establish a baseline light absorbance reading at 595 nm using a plate reader.

-

Rapidly change the isotonic buffer to a hypotonic buffer to induce osmotic stress.

-

Immediately monitor the change in light absorbance over time. Cell swelling leads to a decrease in absorbance.

-

Calculate the rate of swelling for each concentration of TGN-020.

-

Plot the rate of swelling against the log concentration of TGN-020 to determine the IC50 value.

-

4.2. In Vivo Murine Model of Neuromyelitis Optica (NMO)

This protocol assesses the therapeutic potential of TGN-020 in a disease-relevant animal model.

-

Animal Model: C57BL/6 mice.

-

Protocol Steps:

-

Induce the NMO phenotype by co-transferring NMO-IgG (human immunoglobulin from NMO patients) and human complement.

-

Administer TGN-020 or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal injection) at a specified dosing regimen.

-

At the end of the study period, sacrifice the animals and perfuse the brains and spinal cords.

-

Perform immunohistochemical analysis on CNS tissue sections to quantify NMO-like lesions, specifically looking for the loss of AQP4 and Glial Fibrillary Acidic Protein (GFAP), and the deposition of complement.

-

Compare the extent of pathology between the TGN-020-treated group and the vehicle control group.

-

Below is a workflow diagram for the cell-based osmotic swelling assay.

Caption: Experimental workflow for a cell-based osmotic swelling assay.

Summary and Future Directions

TGN-020 has been identified as a direct inhibitor of the AQP4 water channel, a critical component of CNS water homeostasis. Its ability to modulate water flux in astrocytes provides a therapeutic rationale for its development in treating conditions such as NMO and cerebral edema. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the pharmacology of TGN-020 and the development of next-generation AQP4 modulators. Future studies should focus on improving potency and selectivity, as well as further characterizing its in vivo efficacy and safety profile.

TGN-073 and Its Facilitative Effect on Astrocyte Water Channels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-073 has been identified as a facilitator of Aquaporin-4 (AQP4), a critical water channel predominantly expressed in astrocytes within the central nervous system. This document provides a comprehensive technical guide on the effects of this compound on these channels. It synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological processes and experimental designs. The evidence presented herein demonstrates that this compound enhances water flux through AQP4 channels, promoting the circulation of interstitial fluid. This facilitative action suggests a potential therapeutic avenue for conditions associated with impaired glymphatic function and cerebral edema.

Introduction

Astrocytes, the most abundant glial cells in the brain, play a crucial role in maintaining cerebral homeostasis. A key component of this function is the regulation of water movement between the blood, interstitial fluid (ISF), and cerebrospinal fluid (CSF). This process is largely mediated by Aquaporin-4 (AQP4), a water-selective channel highly concentrated in astrocyte end-feet that ensheath blood vessels and line the brain's fluid-filled spaces.

The proper functioning of AQP4 is integral to the glymphatic system, a recently discovered macroscopic waste clearance system in the brain. Dysregulation of AQP4 has been implicated in various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. This compound is a novel small molecule that has been shown to act as a facilitator of AQP4, enhancing its water permeability. This technical guide delves into the core data and methodologies that underpin our current understanding of this compound's effect on astrocyte water channels.

Mechanism of Action

This compound is proposed to directly interact with the AQP4 channel. While the precise molecular interactions are still under investigation, it is hypothesized that this binding induces a conformational change in the AQP4 protein.[1][2] This alteration is thought to increase the channel's permeability to water, thereby facilitating more rapid water transport across the astrocyte membrane. This enhanced water flux is believed to be the primary mechanism through which this compound exerts its effects on brain fluid dynamics.

Proposed Interstitial Fluid Circulation Pathway

The facilitation of AQP4 by this compound is thought to enhance the circulation of interstitial fluid, a key component of the glymphatic system. The proposed pathway involves the movement of water from the glia limitans externa to the pericapillary Virchow-Robin space via astrocytes.[3][4]

Quantitative Data

The effects of this compound on AQP4-mediated water transport have been quantified in both in vitro and in vivo models.

Table 1: Effect of this compound on Water Flux in Xenopus laevis Oocytes

This table summarizes the osmotic water permeability (Pf) of Xenopus laevis oocytes expressing human AQP4. The data demonstrates a significant increase in water flux in the presence of this compound compared to control groups.

| Group | Treatment | Mean Osmotic Water Permeability (Pf) (x 10-4 cm/s) | Standard Error of the Mean (SEM) |

| Sham | Water-injected | 12 | ± 0.5 |

| Blank | AQP4-expressing, vehicle control | 80 | ± 3 |

| This compound | AQP4-expressing, 10 µM this compound | 96 | ± 3 |

| Data sourced from Huber et al., 2018.[1] |

Table 2: In Vivo Effect of this compound on Cortical Water Turnover in Mice

This table presents the results of a [17O]H2O JJ vicinal coupling proton exchange (JJVCPE) MRI study in mice. The data shows a significant reduction in the [17O]H2O tracer content in the cortex of mice treated with an experimental dose of this compound, indicating a higher turnover of interstitial fluid.

| Group | This compound Dose | Relative [17O]H2O Content (I0) in Cortex (Arbitrary Units) | P-value vs. Saline |

| Saline-treated | 0 mg/kg | ~1.0 | N/A |

| Control Dose | 20 mg/kg | No significant difference from saline | > 0.05 |

| Experimental Dose | 200 mg/kg | Significantly lower than saline | 0.0066 |

| Data interpreted from graphical representations in Huber et al., 2018.[1] |

Table 3: Effect of this compound on Apparent Diffusion Coefficient (ADC) in Rat Brain

This table shows the Apparent Diffusion Coefficient (ADC) values in different brain regions of rats treated with this compound or a vehicle. The increased ADC values in the this compound group suggest greater water flux.

| Brain Region | Vehicle Group ADC (mm2/s) | This compound Group ADC (mm2/s) | P-value |

| Cerebral Cortex | 0.00070 | 0.00074 | < 0.05 |

| Striatum | 0.00069 | 0.00074 | < 0.05 |

| Whole Brain | 0.00074 | 0.00079 | < 0.05 |

| Data sourced from Guglielmetti et al., 2023.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Xenopus laevis Oocyte Swelling Assay

This in vitro assay is a standard method for assessing the function of membrane channels, including aquaporins.

Experimental Workflow:

Methodology:

-

Oocyte Preparation: Oocytes were harvested from Xenopus laevis and allowed to equilibrate in a modified Barth's medium (MBS) for approximately 12 hours at 18°C.

-

cRNA Injection: An aliquot of 30 nl of either AQP4 cRNA solution (0.1 µg/µl) or distilled water (for sham controls) was injected into each oocyte using a Drummond Nanoject II injection system.

-

Incubation: Injected oocytes were incubated for 48 hours to allow for the expression of the AQP4 channels in the oocyte membrane.

-

Hypotonic Challenge and Data Acquisition: AQP4-expressing oocytes were treated with either 10 µM this compound or a vehicle (blank). The oocytes were then subjected to a hypotonic shock. The change in oocyte volume was monitored over a period of 150 seconds.

-

Data Analysis: The rate of volume change was used to calculate the osmotic water permeability (Pf).[1]

In Vivo [17O]H2O JJVCPE MRI in Mice

This in vivo imaging technique was used to trace the movement of water molecules in the brain.

Experimental Workflow:

Methodology:

-

Animal Preparation: Adult male C57/BL6 mice were anesthetized with urethane (B1682113) (1.2 g/kg, intraperitoneally). Their heads were fixed in a stereotaxic frame, and body temperature and oxygen saturation were monitored.

-

This compound Administration: this compound was administered intraperitoneally at a dose of 20 mg/kg (control dose) or 200 mg/kg (experimental dose) in 0.2 ml saline, 30 minutes before the MRI study. A sham injection of 0.2 ml normal saline was used for the control group.

-

[17O]H2O Tracer Injection and MRI: Following this compound administration, [17O]H2O was injected into the systemic circulation. Dynamic imaging was performed using a 7T MRI scanner to quantify the spatiotemporal changes in [17O]H2O concentration in different brain regions.

-

Data Analysis: The signal intensity changes in the MRI scans were used to determine the relative content of the [17O]H2O tracer in areas such as the cortex, basal ganglia, and CSF. A lower tracer content is indicative of a higher turnover rate of interstitial fluid.[1]

Diffusion-Weighted and Dynamic Contrast-Enhanced MRI in Rats

This study investigated the effect of this compound on glymphatic transport using different MRI techniques.

Methodology:

-

Animal Preparation and Surgery: Rats underwent surgery to catheterize the cisterna magna for the infusion of an MRI tracer (Gd-DTPA).

-

This compound Administration: In the treatment group, this compound was injected intraperitoneally (200 mg/kg). The vehicle group received the carrier solution. This was administered 30 minutes prior to the MRI study.

-

MRI Acquisition:

-

Diffusion-Weighted Imaging (DWI): DW-EPI spin echo sequences were performed before contrast agent administration to measure the apparent diffusion coefficient (ADC) of water in different brain regions.

-

Dynamic Contrast-Enhanced MRI (DCE-MRI): A paramagnetic contrast agent (Gd-DTPA) was infused into the cisterna magna, and dynamic 3D T1-weighted imaging was conducted over two hours to visualize glymphatic transport.

-

-

Data Analysis: The ADC values were calculated from the DWI scans. The distribution and uptake of the Gd-DTPA tracer were analyzed from the DCE-MRI images to assess the extent of glymphatic transport.[2]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the role of this compound as a facilitator of AQP4 water channels in astrocytes. The quantitative data clearly demonstrates that this compound enhances water flux through these channels, leading to an increased turnover of interstitial fluid within the brain. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these findings. The potential of this compound to modulate the glymphatic system opens promising avenues for the development of novel therapeutic strategies for a range of neurological disorders characterized by impaired brain fluid dynamics and waste clearance. Further research is warranted to fully elucidate the molecular mechanisms of this compound's action and to evaluate its safety and efficacy in more advanced disease models.

References

- 1. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 2. The effect of a novel AQP4 facilitator, this compound, on glymphatic transport captured by diffusion MRI and DCE-MRI | PLOS One [journals.plos.org]

- 3. Aquaporin-4 facilitator this compound promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study | Research Findings | Brain Research Institute, Niigata University [bri.niigata-u.ac.jp]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TGN-073, an Aquaporin-4 Facilitator

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGN-073 is a novel small molecule that acts as a facilitator of aquaporin-4 (AQP4), the primary water channel in the brain.[1] AQP4 channels are predominantly located on astrocyte end-feet surrounding blood vessels and are crucial for regulating water balance and interstitial fluid (ISF) dynamics within the central nervous system. The glymphatic system, a recently described macroscopic waste clearance system, is believed to rely on AQP4-mediated water movement to drive the exchange of cerebrospinal fluid (CSF) with ISF, thereby clearing metabolic waste products, including amyloid-beta.[2][3]

Dysfunction of the glymphatic system and altered AQP4 expression or localization have been implicated in several neurological disorders, including Alzheimer's disease.[2][4] Pharmacological enhancement of AQP4 function with compounds like this compound presents a promising therapeutic strategy to improve glymphatic clearance and potentially mitigate the progression of these diseases.[2][4]

These application notes provide detailed protocols for in vivo studies designed to evaluate the pharmacological effects of this compound on brain water dynamics and glymphatic function in rodent models.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies investigating the effects of this compound.

Table 1: this compound Dosage and Administration in Rodent Models

| Parameter | Mouse | Rat |

| Animal Model | C57/BL6 | Not specified |

| Weight | 23-28 g | Not specified |

| Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |

| Vehicle | 0.9% Saline | 0.9% Saline |

| Control Dose | 20 mg/kg | Not specified |

| Experimental Dose | 200 mg/kg | Not specified |

| Administration Volume | 0.2 ml | Not specified |

| Timing | 30 minutes prior to study | 30 minutes prior to study |

Table 2: Effects of this compound on Brain Water Dynamics (Mouse Model)

| Parameter | Method | Control (Saline) | This compound (200 mg/kg) | Outcome |

| Interstitial Fluid Turnover | [¹⁷O]H₂O MRI | Baseline | Increased | Significantly higher turnover of [¹⁷O]H₂O in the cortex.[5] |

| AQP4 Water Flux (in vitro) | Oocyte Swelling Assay | 80 ± 3 x 10⁻⁴ cm/s | 96 ± 3 x 10⁻⁴ cm/s | Increased water flux.[5] |

Table 3: Effects of this compound on Glymphatic Transport and Water Diffusivity (Rat Model)

| Parameter | Brain Region | Control (Vehicle) | This compound | P-value |

| Apparent Diffusion Coefficient (ADC) (mm²/s) | Cerebral Cortex | 0.00070 | 0.00074 | < 0.05 |

| Striatum | 0.00069 | 0.00074 | < 0.05 | |

| Whole Brain | 0.00074 | 0.00079 | < 0.05 | |

| Glymphatic Transport | Whole Brain | Baseline | More extensive distribution and higher parenchymal uptake of Gd-DTPA.[2][4] | Not applicable |

Experimental Protocols

Protocol 1: Evaluation of this compound on Interstitial Fluid Circulation using [¹⁷O]H₂O MRI in Mice

This protocol is adapted from a study that utilized a novel MRI technique to trace the movement of water molecules in vivo.[5]

1. Animal Preparation:

- Use adult male C57/BL6 mice (23-28 g).

- Maintain animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

- Anesthetize the mouse and insert a catheter into the right femoral vein for the administration of the tracer.

2. This compound Administration:

- Prepare a solution of this compound in 0.9% saline.

- Administer this compound via intraperitoneal (IP) injection at a dose of 200 mg/kg in a volume of 0.2 ml.

- For the control group, administer 0.2 ml of 0.9% saline.

- Allow 30 minutes for the compound to be absorbed before starting the imaging protocol.

3. MRI Acquisition:

- Perform MRI on a system equipped for [¹⁷O]H₂O imaging.

- Administer a bolus injection of 0.2 ml of 40% [¹⁷O]H₂O in normal saline through the femoral vein catheter at a rate of 0.04 ml/s.

- Acquire dynamic images to trace the influx and washout of [¹⁷O]H₂O in the brain.

4. Data Analysis:

- Analyze the dynamic MRI data to determine the turnover rate of [¹⁷O]H₂O in different brain regions, such as the cortex and basal ganglia.

- Compare the turnover rates between the this compound treated group and the saline-treated control group. A higher turnover rate in the this compound group indicates increased interstitial fluid circulation.[5]

Protocol 2: Assessment of this compound on Glymphatic Transport using Dynamic Contrast-Enhanced MRI (DCE-MRI) in Rats

This protocol is based on studies that used a gadolinium-based contrast agent to visualize glymphatic transport.[2][4]